octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;;/h7,9H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCPCCBHYQQDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2839143-28-9 | |
| Record name | octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 2–4 M are frequently used. A representative protocol involves heating the intermediate in 3 M HCl at 90°C for 12 hours, achieving cyclization efficiencies of 85–90%. The mechanism proceeds via protonation of the imine nitrogen, facilitating nucleophilic attack by adjacent amine groups.
Catalytic Enhancements
Incorporating Lewis acids like zinc chloride (ZnCl₂) at 5 mol% improves reaction rates by 30%, as demonstrated in a patent leveraging ZnCl₂ to reduce cyclization time from 12 to 8 hours.
Base-Mediated Approaches
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF provides an alternative route, particularly for acid-sensitive intermediates. Yields under basic conditions (70–75%) are generally lower than acid-catalyzed methods but avoid hydrochloride salt formation until final stages.
Purification and Salt Formation
Post-cyclization, the free base is converted to its dihydrochloride salt through HCl gas bubbling or treatment with concentrated hydrochloric acid. Key purification steps include:
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) yields high-purity this compound (>98% by HPLC). Slow cooling at 0.5°C/min minimizes occluded solvents, as evidenced by X-ray diffraction analyses.
Chromatographic Methods
Silica gel chromatography with eluents such as dichloromethane/methanol (9:1) resolves residual diketone impurities. A comparative study showed gradient elution (5–20% methanol) enhances resolution by 40% compared to isocratic methods.
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to address exothermicity and mixing challenges. A patented system (EP0874849B1) details a tubular reactor operating at 10 bar and 100°C, achieving throughputs of 50 kg/h with 92% yield. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 minutes | ±5% |
| HCl Concentration | 3.5 M | ±8% |
| Flow Rate | 15 mL/min | ±3% |
Analytical Characterization
Rigorous quality control ensures structural fidelity and purity:
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection at 254 nm reveals ≤0.5% impurities when using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Dopamine Receptor Modulation
The compound acts as a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor. This interaction suggests its utility in treating disorders associated with dopamine dysregulation, such as:
- Psychotic Disorders : It has been shown to be effective in treating conditions like schizophrenia and schizoaffective disorders due to its ability to modulate dopamine activity .
- Movement Disorders : The compound is also relevant in managing extrapyramidal side effects from neuroleptic agents and conditions like Parkinson's disease and Huntington's disease .
2. Gastrointestinal Disorders
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride has demonstrated potential in treating gastrointestinal issues such as gastric acid secretion and emesis (nausea and vomiting) . This application highlights its versatility beyond neurological conditions.
3. Cardiovascular Health
Research indicates that this compound may be beneficial in addressing vascular and cardiovascular disorders, including congestive heart failure and hypertension . This broadens its therapeutic scope significantly.
Case Studies
Several studies have documented the pharmacological efficacy of this compound:
Mechanism of Action
The mechanism of action of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following table highlights structurally related bicyclic amines and their distinguishing features:
Functional Differences
- Opioid Receptor Selectivity : The target compound exhibits μ-opioid receptor antagonism, as demonstrated by Le Bourdonnec et al. (2006), whereas analogues like 8-methyl-3,8-diazabicyclo[3.2.1]octane lack reported opioid activity .
- Substituent Impact : The presence of a ketone group at position 6 in the target compound contrasts with the benzyl or methyl substituents in analogues (e.g., EN300-744189), which may alter receptor binding kinetics and metabolic stability .
Pharmacological Profile
- μ-Opioid Receptor Antagonism: Le Bourdonnec et al. (2006) reported IC₅₀ values in the nanomolar range for the target compound, surpassing earlier morphinan-based antagonists in selectivity .
- Comparative Efficacy : Analogues like trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines exhibit weaker μ-opioid affinity (IC₅₀ > 100 nM), underscoring the importance of the pyrido-pyrazine scaffold .
Physical and Chemical Properties
| Property | This compound | 8-Benzyl Analogue (EN300-744189) |
|---|---|---|
| Molecular Weight | 241.16 g/mol | 329.26 g/mol |
| Solubility | High (dihydrochloride salt) | Moderate (lipophilic benzyl group) |
| Melting Point | Not reported | 180–185°C (decomposes) |
| Storage Conditions | -20°C, desiccated | Ambient (stable as solid) |
Biological Activity
Octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is a heterocyclic compound with potential pharmacological applications, particularly in neuroscience and psychopharmacology. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a fused bicyclic system. The dihydrochloride form enhances its solubility and stability, which are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 194.08 g/mol.
Research indicates that this compound may function as a ligand for various neurotransmitter receptors, including the μ-opioid receptor. Studies have shown that derivatives of this compound exhibit high binding affinity and antagonist activity at these receptors, which are critical in pain modulation and mood regulation .
Pharmacological Effects
- Anxiolytic and Antidepressant Properties : Some derivatives have been identified as potential anxiolytics and antidepressants. They may alleviate symptoms associated with anxiety and depression by modulating neurotransmitter systems .
- CNS Activity : The compound has been explored for its central nervous system (CNS) effects, showing promise in the development of agents targeting CNS disorders.
Binding Affinity Studies
Research has demonstrated that octahydro-1H-pyrido[1,2-a]pyrazine derivatives exhibit potent μ-opioid antagonist activity. For instance, one study reported an IC50 value of 0.54 nM for a related compound, indicating strong inhibitory effects on receptor activity .
| Compound | Binding Affinity (K_i, nM) | Activity Type |
|---|---|---|
| Octahydro-1H-pyrido[1,2-a]pyrazine | 0.47 | μ-opioid antagonist |
| Derivative A | 0.54 | μ-opioid antagonist |
| Derivative B | 0.62 | μ-opioid antagonist |
Study 1: Synthesis and Evaluation
A study focused on synthesizing octahydro-1H-pyrido[1,2-a]pyrazine derivatives and evaluating their pharmacological properties found that certain modifications to the structure significantly enhanced their receptor binding affinity and selectivity towards the μ-opioid receptor compared to other opioid receptors . This suggests that structural optimization is key to developing effective therapeutic agents.
Study 2: Anxiolytic Activity
In another investigation, compounds derived from octahydro-1H-pyrido[1,2-a]pyrazin-6-one were tested in animal models for their anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that these compounds can serve as potential anxiolytics through modulation of neurotransmitter systems involved in anxiety regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of diamines with reagents like carbon disulfide or phosphoryl chloride (POCl₃). For example, Hardtmann's method involves reacting a diamine precursor with carbon disulfide under reflux conditions to form the bicyclic core . Optimization may include adjusting solvent systems (e.g., THF or dioxane), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation) to enhance yield and purity. Characterization should involve LC-MS, ¹H/¹³C NMR, and elemental analysis to confirm structure .
Q. How can researchers validate the stereochemical configuration of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives?
- Methodological Answer : Stereochemistry is critical for biological activity. Chiral HPLC or X-ray crystallography should be employed to resolve enantiomers like (7R,9αS)- and (7S,9αS)-octahydro derivatives . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents. For example, the axial vs. equatorial orientation of hydroxyl or methyl groups in the bicyclic system impacts receptor binding .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Initial screening should focus on target-specific assays. For instance, DPP-IV inhibition can be tested using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies . Cellular models (e.g., HEK293 cells expressing corticotropin-releasing factor-1 receptors) may assess antagonism, as seen in related pyrido-pyrazinones . Dose-response curves (IC₅₀) and selectivity panels against off-target enzymes (e.g., ACE or kinases) are essential to prioritize hits .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring saturation) influence the pharmacokinetic profile of octahydro-1H-pyrido[1,2-a]pyrazin-6-one derivatives?
- Methodological Answer : Comparative studies using analogs with variations like benzyl groups at position 8 or tert-butoxy substitutions reveal trends in solubility and metabolic stability . For instance:
Q. What computational strategies are effective for predicting binding modes of this compound to therapeutic targets like DPP-IV or CRF-1 receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of DPP-IV (PDB: 1N1M) or CRF-1 receptors (homology models) can predict key interactions. For example, the pyrazinone oxygen may form hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV), while hydrophobic substituents occupy S1/S2 pockets . Molecular dynamics simulations (100 ns) assess stability of ligand-receptor complexes, with MM-PBSA calculations quantifying binding free energy .
Q. How can contradictory data on in vivo efficacy vs. in vitro potency be resolved for this compound?
- Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Measure plasma exposure (AUC, Cmax) and tissue distribution in rodent models.
- Metabolite Identification : LC-HRMS to detect active/inactive metabolites .
- Proteomics : Off-target screening via thermal shift assays or affinity pulldowns .
Example: A derivative showing low in vivo activity despite nM-level in vitro potency may undergo rapid glucuronidation, necessitating prodrug strategies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key issues include racemization during acidic/basic steps and column chromatography limitations. Solutions:
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) in cyclization .
- Crystallization-Induced Dynamic Resolution : Leverage diastereomeric salt formation (e.g., with tartaric acid) to enrich enantiomers .
- Process Analytics : In-line PAT tools (e.g., FTIR) monitor reaction progress and enantiomeric excess (ee) ≥99% .
Data Contradictions and Resolution
Q. Why do some studies report conflicting SAR data for pyrido-pyrazinone analogs?
- Analysis : Variations in assay conditions (e.g., enzyme source, substrate concentration) or structural misassignment (e.g., undetected stereoisomers) cause discrepancies. For example, a "novel" DPP-IV inhibitor (3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6-one) with unverified stereochemistry may show inconsistent activity across labs . Resolution requires standardized protocols (e.g., Eurofins Panlabs panel) and absolute configuration confirmation via X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
